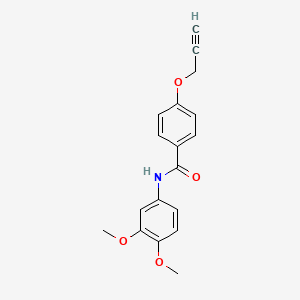![molecular formula C19H22FN3O B5443012 1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B5443012.png)
1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea is a synthetic organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorophenyl group and a piperidinylmethylphenyl group linked through a urea moiety. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl isocyanate intermediate. This can be achieved by reacting 4-fluoroaniline with phosgene or a phosgene substitute under controlled conditions.
Preparation of the Piperidinylmethylphenyl Intermediate: Separately, the piperidinylmethylphenyl intermediate is synthesized by reacting piperidine with a suitable benzyl halide derivative.
Coupling Reaction: The final step involves the coupling of the fluorophenyl isocyanate with the piperidinylmethylphenyl intermediate to form the desired urea compound. This reaction is typically carried out in an inert solvent such as dichloromethane, under mild heating conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the formation of reduced derivatives with altered reactivity.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific context of its use, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-[4-(methylamino)phenyl]urea: This compound differs by the presence of a methylamino group instead of the piperidinylmethyl group, leading to different chemical and biological properties.
1-(4-Fluorophenyl)-3-[4-(dimethylamino)phenyl]urea:
1-(4-Fluorophenyl)-3-[4-(piperidin-1-yl)phenyl]urea: This compound lacks the methyl group in the piperidinyl moiety, which may affect its binding affinity and reactivity.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-16-6-10-18(11-7-16)22-19(24)21-17-8-4-15(5-9-17)14-23-12-2-1-3-13-23/h4-11H,1-3,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMTUIFQPLPMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-dimethyl-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]pyrazole-4-carboxamide](/img/structure/B5442941.png)
![ETHYL 3-METHYL-5-[(4-PYRIDYLCARBONYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE](/img/structure/B5442949.png)


![1-[2-(1-benzylpyrrolidin-3-yl)ethyl]-2-cyclopropyl-1H-imidazole](/img/structure/B5442975.png)
![3-sec-butyl-5-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5442979.png)
![N-benzyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5442986.png)
![N-(1-{1-[(2S)-2-aminobutanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide hydrochloride](/img/structure/B5442991.png)
![(4R)-N-ethyl-4-{4-[4-(4-morpholinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5442994.png)
METHANONE](/img/structure/B5443007.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride](/img/structure/B5443010.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5443013.png)
![2-[[2-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B5443023.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5443028.png)
